molecular formula C8H11N5 B12801626 9-isopropyl-9H-purin-6-amine CAS No. 31601-35-1

9-isopropyl-9H-purin-6-amine

Cat. No.: B12801626
CAS No.: 31601-35-1
M. Wt: 177.21 g/mol
InChI Key: BCMZIPWCRGOWEV-UHFFFAOYSA-N
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Description

9-Isopropyl-9H-purin-6-amine is a purine derivative with the molecular formula C8H11N5 Purine derivatives are known for their significant roles in biological systems, including their presence in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-isopropyl-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with isopropylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization and distillation are employed .

Chemical Reactions Analysis

Types of Reactions: 9-Isopropyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Isopropyl-9H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity. This compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Similar Compounds:

  • 9-Benzyl-9H-purin-6-amine
  • 9-Propyl-9H-purin-6-amine
  • 6-Amino-9H-purine-9-propanoic acid

Comparison: Compared to other similar compounds, this compound is unique due to its specific isopropyl group at the 9-position. This structural feature contributes to its distinct chemical properties and biological activities. For instance, the isopropyl group can influence the compound’s solubility, reactivity, and ability to interact with biological targets .

Properties

IUPAC Name

9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMZIPWCRGOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31601-35-1
Record name 9-Isopropyl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031601351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-ISOPROPYL-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG274D9X7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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